4-Fluoro-2-propylphenol

Übersicht

Beschreibung

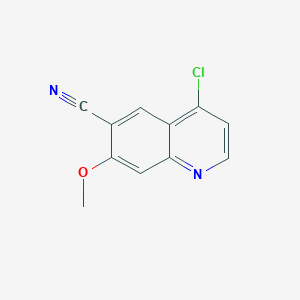

4-Fluoro-2-propylphenol is a compound with a molecular weight of 154.18 g/mol and a molecular formula of C9H11FO . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

The synthesis of phenols like 4-Fluoro-2-propylphenol can be achieved through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and more .Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-propylphenol consists of 11 Hydrogen atoms, 9 Carbon atoms, 1 Oxygen atom, and 1 Fluorine atom . The influence of molecular structure on odor qualities and odor detection thresholds of volatile alkylated phenols has been studied .Chemical Reactions Analysis

Phenols like 4-Fluoro-2-propylphenol can undergo various chemical reactions. Some of these include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and more .Physical And Chemical Properties Analysis

4-Fluoro-2-propylphenol is a very stable compound due to the strength of the carbon-fluorine bonds, the presence of the three electron pairs surrounding each fluorine atom, and the shielding of the carbon atoms by the fluorine atoms .Wissenschaftliche Forschungsanwendungen

1. Applications in Liquid Crystal Display (LCD) Technology

4-Fluoro-2-propylphenol derivatives have been explored in the field of liquid crystal display technology. Researchers found that these compounds, particularly when fluorinated, can promote excellent photoalignment of nematic liquid crystals. This property is crucial for the efficient functioning of LCDs. The specific molecular structure, including the fluoro-substituents, plays a significant role in the alignment quality of the liquid crystals, demonstrating the material's potential in display technologies (Hegde et al., 2013).

2. Role in Anaerobic Transformation Processes

In biochemistry, 4-Fluoro-2-propylphenol and its derivatives have been used to study anaerobic transformation processes. Specifically, researchers have utilized isomeric fluorophenols to investigate the transformation of phenol to benzoate in anaerobic environments. This research is significant for understanding biochemical pathways and reactions in the absence of oxygen, contributing to our knowledge of environmental and industrial microbiology (Genthner et al., 1989).

3. Synthesis and Characterization in Polymer Science

The synthesis and characterization of fluorinated phthalazinone monomers, including those derived from 4-Fluoro-2-propylphenol, have gained attention in polymer science. These polymers exhibit excellent thermal properties and solubility, making them suitable for applications in engineering plastics and membrane materials. The study of these polymers involves detailed analysis using techniques like DSC, TGA, and NMR, highlighting the compound's versatility in creating high-performance materials (Xiao et al., 2003).

4. Radiosynthesis in Pharmaceutical Development

In the pharmaceutical industry, 4-Fluoro-2-propylphenol derivatives are utilized in the radiosynthesis of complex radiopharmaceuticals. The compound serves as a key intermediate in creating radiolabeled molecules for medical imaging and diagnostic purposes. This application underscores its importance in developing new techniques for medical imaging and therapy (Ross et al., 2011).

5. Synthesis of Fluorinated Phenols for Biological Applications

The synthesis of 4-fluoro-2-alkylphenols, including 4-Fluoro-2-propylphenol, has been explored for biological applications, particularly in developing anthelmintic agents. These compounds have shown promising activity against parasitic worms, highlighting their potential in creating new treatments for parasitic infections (Dunker, 1950).

Safety And Hazards

4-Fluoro-2-propylphenol is considered hazardous. It can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and to use personal protective equipment .

Zukünftige Richtungen

The future directions of 4-Fluoro-2-propylphenol could involve further studies on its properties and potential applications. As an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields , it could have potential uses in new products or processes.

Eigenschaften

IUPAC Name |

4-fluoro-2-propylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-2-3-7-6-8(10)4-5-9(7)11/h4-6,11H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWYJUVFIXTFHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879488 | |

| Record name | 4-Fluoro-2-propyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-propylphenol | |

CAS RN |

398-88-9 | |

| Record name | 4-Fluoro-2-propyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(dibutylamino)carbonyl]phenyl]Boronic acid](/img/structure/B3133716.png)

![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133721.png)

![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133728.png)

![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B3133760.png)